2-(2,4-dichlorophenoxy)-1-({[(E)-(3-nitrophenyl)methylidene]amino}oxy)ethanone
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Overview
Description
3-Nitrobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 2-(2,4-dichlorophenoxy)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime typically involves the reaction of 3-nitrobenzaldehyde with 2-(2,4-dichlorophenoxy)acetic acid in the presence of an appropriate oxime-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-Nitrobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the oxime moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde: Shares the nitrobenzaldehyde core structure but lacks the 2-(2,4-dichlorophenoxy)acetyl oxime moiety.
2-(2,4-Dichlorophenoxy)acetic Acid: Contains the dichlorophenoxyacetic acid structure but lacks the nitrobenzaldehyde component.
Benzaldehyde Derivatives: Various benzaldehyde derivatives with different substituents on the aromatic ring.
Uniqueness
3-Nitrobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime is unique due to the combination of the nitrobenzaldehyde and dichlorophenoxyacetic acid structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
Molecular Formula |
C15H10Cl2N2O5 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-4-5-14(13(17)7-11)23-9-15(20)24-18-8-10-2-1-3-12(6-10)19(21)22/h1-8H,9H2/b18-8+ |
InChI Key |
CZGYTAHQFFFSDA-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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